![molecular formula C25H18FN3S B2563604 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 477297-66-8](/img/structure/B2563604.png)
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C25H18FN3S and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have been dedicated to the synthesis and structural elucidation of heteroarylacrylonitriles, including compounds structurally similar to "(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile." The synthesis of these compounds often involves Knoevenagel condensation and aims to explore their potential applications in various fields. X-ray crystal analysis is a common method used to determine the molecular structure, confirming the E-configuration of the olefinic bond in these compounds (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Cytotoxic Activities and Antitumor Evaluation
A significant area of research involves evaluating the cytotoxic and antitumor activities of these compounds. Studies have shown that certain heteroarylacrylonitriles display potent in vitro cytotoxic potency against various human cancer cell lines. The structure-activity relationships (SARs) of these compounds suggest that specific substituents significantly influence their cytotoxic activities. Some compounds have demonstrated superior potency compared to established chemotherapeutic agents, indicating their potential as novel cancer therapies (Sączewski et al., 2004).
Antioxidant and Antifungal Properties
Research on these compounds also extends to their antioxidant and antifungal properties. Modifications in their structure have led to the discovery of derivatives with promising antioxidant activities, which could be beneficial in combating oxidative stress-related diseases. Additionally, some studies have reported significant fungicidal activity against specific pathogens, highlighting their potential in developing new antifungal agents (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Optical and Material Applications
Beyond biomedical applications, these compounds have also been investigated for their potential in optical and material sciences. Donor-acceptor substituted thiophene dyes, for example, have shown enhanced nonlinear optical limiting, making them suitable for applications in optoelectronic devices, protective eyewear, and optical sensors. The nonlinear absorption and optical limiting behavior of these dyes under specific conditions have been demonstrated, indicating their utility in various photonic and optoelectronic applications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Propiedades
IUPAC Name |
(E)-3-(3-fluoro-4-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3S/c1-17-7-12-22(13-23(17)26)28-15-21(14-27)25-29-24(16-30-25)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,15-16,28H,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKWZEAIKNCENK-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

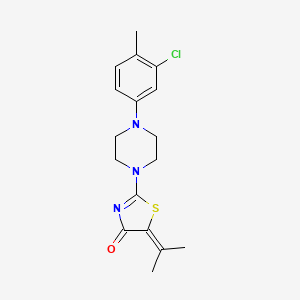
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide](/img/structure/B2563524.png)
![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)
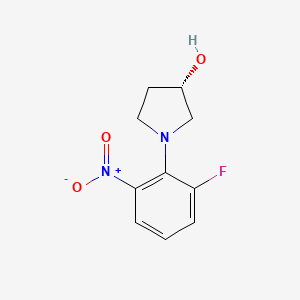
![6-(3,4-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2563530.png)
![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)
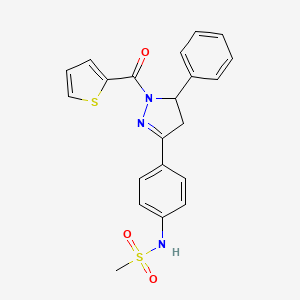
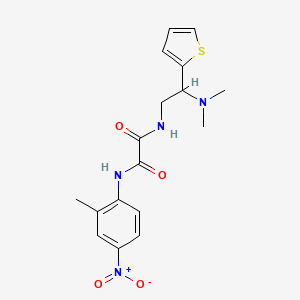

![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)
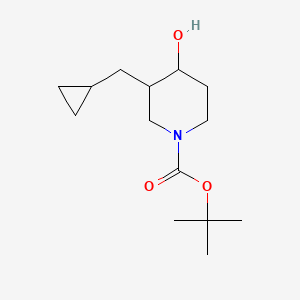
![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)